Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The use of ultrasonic irradiation and microwave-assisted synthesis are some of the advanced techniques employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Biological Activity
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a fused isoxazole and benzene ring system, which contributes to its chemical stability and reactivity. The presence of the amino group and carboxylate moiety enhances its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including those involved in metabolic pathways. For example, it has been shown to inhibit acetyl-CoA pathways, which are crucial for cellular metabolism .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting cellular processes essential for microbial growth .
- Anticancer Properties : Studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
-
Antimicrobial Activity :
A study evaluated the efficacy of this compound against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, indicating moderate antibacterial activity . -
Anticancer Activity :
In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through caspase activation and modulation of cell cycle regulators .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related isoxazole derivatives:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate | Enzyme inhibition, moderate antibacterial | 20 |
Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate | Anticancer activity, lower efficacy | 25 |
Ethyl 4-amino-1H-pyrazole-3-carboxylate | Antimicrobial activity, higher potency | 10 |
Properties
IUPAC Name |
ethyl 4-amino-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFGWNZTDBNUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.